molecular formula C19H15N3OS B6233443 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 1371961-83-9

3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B6233443
CAS RN: 1371961-83-9
M. Wt: 333.4
InChI Key:
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities .


Chemical Reactions Analysis

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Mechanism of Action

While specific information on the mechanism of action for “3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide” is not available, it’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the thiazole ring, the indole ring, and the benzamide ring, followed by the coupling of these rings to form the final product.", "Starting Materials": [ "2-methyl-1H-indole", "2-bromoacetic acid", "thiourea", "4-nitrobenzoic acid", "benzoyl chloride", "triethylamine", "sodium hydroxide", "dimethylformamide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 2-methyl-1H-indole", "Synthesis of 2-(2-methyl-1H-indol-3-yl)acetic acid from 2-methyl-1H-indole and 2-bromoacetic acid", "Synthesis of 2-(2-methyl-1H-indol-3-yl)thiourea from 2-(2-methyl-1H-indol-3-yl)acetic acid and thiourea", "Synthesis of 4-(2-methyl-1H-indol-3-yl)thiazol-2-amine from 2-(2-methyl-1H-indol-3-yl)thiourea and 4-nitrobenzoic acid", "Synthesis of 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide from 4-(2-methyl-1H-indol-3-yl)thiazol-2-amine and benzoyl chloride in the presence of triethylamine and sodium hydroxide" ] }

CAS RN

1371961-83-9

Product Name

3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C19H15N3OS

Molecular Weight

333.4

Purity

95

Origin of Product

United States

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